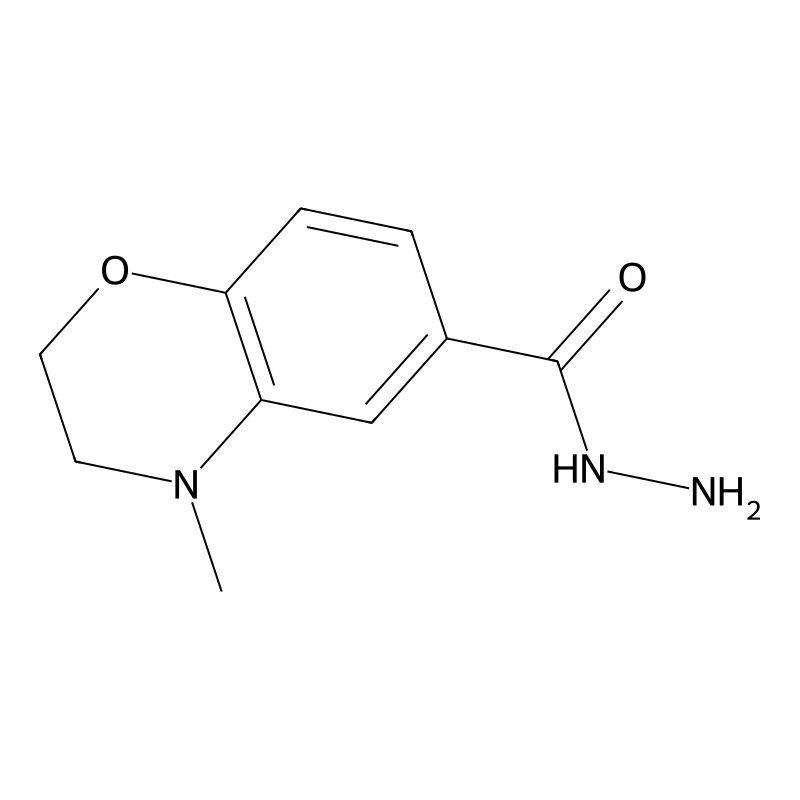

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide is a heterocyclic compound characterized by a benzoxazine ring structure. This compound features a methyl group at the 4-position and a carbohydrazide functional group at the 6-position. Its molecular formula is and it has a molecular weight of approximately 220.23 g/mol. The benzoxazine moiety is known for its stability and versatility in various

The chemical reactivity of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide includes:

- Hydrazone Formation: The carbohydrazide group can react with aldehydes or ketones to form hydrazones.

- Cyclization Reactions: The compound can undergo cyclization under acidic or basic conditions to yield various derivatives.

- Condensation Reactions: It can participate in condensation reactions due to the presence of both amine and carbonyl functionalities.

These reactions highlight the compound's potential for further derivatization and functionalization.

Research has indicated that compounds similar to 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide exhibit various biological activities:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.

- Antitubercular Activity: Studies have suggested that related benzoxazine derivatives possess antitubercular properties, indicating potential therapeutic applications against tuberculosis .

- Cytotoxicity: Preliminary studies indicate that certain analogs may exhibit cytotoxic effects on cancer cell lines.

These biological activities suggest that this compound could be further explored for medicinal chemistry applications.

The synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide typically involves:

- Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol with an amine and formaldehyde under acidic conditions.

- Introduction of the Carbohydrazide Group: This step involves reacting the benzoxazine intermediate with hydrazine derivatives.

- Purification: The final product is purified using recrystallization or chromatography techniques.

These methods allow for the efficient production of the compound, which can be modified further for specific applications.

The applications of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide are diverse:

- Pharmaceuticals: Its potential antimicrobial and cytotoxic properties make it a candidate for drug development.

- Material Science: Benzoxazines are used in polymer chemistry due to their thermal stability and mechanical properties.

- Agricultural Chemistry: Compounds with similar structures have been explored for their herbicidal and fungicidal activities.

These applications underscore the versatility of this compound in various fields.

Interaction studies involving 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide focus on its binding affinity with biological targets:

- Enzyme Inhibition: Investigations into how this compound interacts with specific enzymes can provide insights into its mechanism of action.

- Receptor Binding: Studies assessing its affinity for various receptors may reveal potential therapeutic uses.

Understanding these interactions is crucial for evaluating its efficacy as a pharmaceutical agent.

Several compounds share structural similarities with 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3,4-Dihydrobenzo[b][1,4]oxazine | Similar benzoxazine core | Lacks carbohydrazide functionality |

| Methyl 3,4-dihydrobenzo[b][1,4]oxazine | Methylated variant of the above | Different methylation pattern |

| 2-Hydrazinoquinazolinone | Contains hydrazine but lacks benzoxazine structure | Different core structure; potential anti-cancer activity |

| 6-Carbohydrazide derivative of benzothiazole | Contains carbohydrazide but different ring system | Distinct pharmacological profile |

The unique combination of the benzoxazine ring and the carbohydrazide functionality in 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide sets it apart from these similar compounds. This unique structure may contribute to its specific biological activities and applications in medicinal chemistry.

Systematic Identification

The compound’s IUPAC name is 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide, reflecting its benzoxazine backbone and functional groups. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1160474-78-1 |

| Molecular Formula | $$ \text{C}{10}\text{H}{13}\text{N}{3}\text{O}{2} $$ |

| Molecular Weight | 207.23 g/mol |

| Synonyms | 4-Methyl-3,4-dihydro-2H-benzoxazine-6-carbohydrazide |

Structural Classification

This compound belongs to the 1,4-benzoxazine family, a subclass of benzoxazines distinguished by the position of the oxygen and nitrogen atoms in the oxazine ring. The carbohydrazide group (-CONHNH2) at the 6-position enhances its reactivity and bioactivity.

Structural Significance in Heterocyclic Chemistry

Core Benzoxazine Architecture

The benzoxazine ring consists of a fused benzene and oxazine structure, with the oxazine moiety contributing to its stability and electronic properties. The methyl group at the 4-position and carbohydrazide at the 6-position introduce steric and electronic effects, influencing reactivity and molecular interactions.

Functional Group Reactivity

The carbohydrazide group enables nucleophilic substitution, condensation, and coordination reactions. This functional group is critical for forming hydrazones, Schiff bases, or metal complexes, making the compound a valuable intermediate in organic synthesis .

Historical Context and Discovery

Early Developments in Benzoxazine Chemistry

1,4-Benzoxazines were first synthesized in the 1950s, with early methods involving condensation reactions between primary amines, phenolic compounds, and aldehydes . The introduction of substituents like methyl and hydrazide groups expanded their synthetic and applicative potential.

Evolution of Synthetic Routes

Modern synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide typically employs:

- Cyclization reactions of aromatic amines with carbonyl compounds.

- Post-functionalization to introduce the carbohydrazide group via hydrazide coupling .

Academic Relevance in Materials and Bioactive Research

Applications in Materials Science

Polymer Chemistry

The compound serves as a monomer for polybenzoxazines, thermosetting resins with high thermal stability and low shrinkage. These polymers are used in:

- Composites for aerospace and automotive applications .

- Coatings with anticorrosion and flame-retardant properties .

Bio-Based Materials

Efforts to synthesize bio-based benzoxazines from renewable resources (e.g., sesamol, furfurylamine) highlight its role in sustainable material development .

Bioactivity and Medicinal Chemistry

Mechanistic Insights

Research suggests interactions with DNA or proteins (e.g., topoisomerase I) as primary mechanisms for bioactivity. Structural modifications (e.g., halogenation, sulfonation) further optimize efficacy .

Traditional Synthesis Routes

Traditional benzoxazine synthesis methodologies have been fundamental to the development of this important class of heterocyclic compounds. The most widely employed approaches involve cyclization reactions with formaldehyde and amines, followed by hydrazide formation using hydrazine hydrate. These established methods provide the foundation for understanding the chemical transformations necessary to produce 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide.

Cyclization Reactions with Formaldehyde and Amines

The primary synthetic pathway for benzoxazine formation involves the Mannich-type condensation reaction between phenolic compounds, primary amines, and formaldehyde [2]. This fundamental approach, first documented by Holly and Cope, serves as the basis for most benzoxazine syntheses. The reaction proceeds through a multi-step mechanism involving the formation of hydroxymethylamine intermediates, followed by electrophilic aromatic substitution and cyclization.

The cyclization process typically occurs under controlled temperature conditions ranging from 80-90°C for extended periods of 8 hours in solvent systems such as toluene/ethanol mixtures [3]. The reaction mechanism involves the initial formation of N-hydroxymethylamine intermediates from the reaction of formaldehyde with primary amines [4] [2]. These intermediates subsequently undergo electrophilic aromatic substitution at the ortho-position of the phenolic compound, creating Mannich base structures that cyclize to form the benzoxazine ring system.

For the synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide, the process begins with the appropriate phenolic precursor containing a carboxylic acid functionality at the 6-position. The methylated amine component provides the 4-methyl substituent, while formaldehyde serves as the methylene bridge precursor. The reaction conditions must be carefully controlled to prevent side reactions, particularly the formation of triazine structures that can occur when diamines are employed [3].

Research has demonstrated that the reaction pH significantly influences the yield of benzoxazine formation, particularly when weak amines are involved [5] [6]. Acidic conditions with pH values below 3 have been shown to dramatically increase benzoxazine yields, especially for fluorinated derivatives and compounds containing electron-withdrawing groups. The solvent system also plays a crucial role, with toluene/ethanol mixtures providing optimal solvation properties for both reactants and products.

The traditional cyclization approach yields benzoxazine products in the range of 70-95%, depending on the specific substituents and reaction conditions employed [3]. The reaction time can be significantly reduced through the use of microwave-assisted heating, which decreases synthesis time from hours to minutes while maintaining comparable yields [7] [8]. However, the fundamental mechanistic pathway remains unchanged, involving the same intermediates and cyclization steps.

Hydrazide Formation via Hydrazine Hydrate

The conversion of benzoxazine carboxylic acid derivatives to their corresponding carbohydrazides represents a critical transformation in the synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide. This process involves the reaction of ester or acid functionalities with hydrazine hydrate under controlled conditions to form the hydrazide linkage [9] [10].

The hydrazide formation typically proceeds through hydrazinolysis of the corresponding carboxylic ester, which requires prior ester formation from the respective acid [9]. The reaction conditions involve heating the ester substrate with hydrazine hydrate at temperatures around 75°C for periods ranging from 0.5 to 2 hours under reflux conditions [11]. This approach has been demonstrated to achieve yields of up to 99% when properly optimized [12].

The mechanism of hydrazide formation involves nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the ester, followed by elimination of the alcohol component. The reaction is generally carried out in polar solvents such as ethanol or methanol to enhance the solubility of both reactants and facilitate the nucleophilic substitution process [14]. The use of hydrazine hydrate (typically 80% aqueous solution) is preferred over anhydrous hydrazine due to safety considerations and improved handling properties.

Industrial methods for carbohydrazide production involve the reaction of urea with hydrazine according to the equation: OC(NH₂)₂ + 2N₂H₄ → OC(N₂H₃)₂ + 2NH₃ [15]. This process can be adapted for the synthesis of specific carbohydrazide derivatives by substituting appropriate starting materials. Alternative approaches include the use of carbonate esters or direct reaction with carboxylic acids under microwave-assisted conditions [16] [12].

The hydrazide formation step is particularly important for the synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide because it introduces the reactive hydrazide functionality that can undergo further transformations. The hydrazide group serves as a versatile synthetic handle for the preparation of various derivatives through condensation reactions with aldehydes and ketones to form hydrazones [14].

Quality control measures for hydrazide formation include monitoring the reaction progress through infrared spectroscopy, where the characteristic carbonyl stretching frequency shifts from the ester region (around 1735 cm⁻¹) to the amide region (around 1650-1680 cm⁻¹) [17]. The disappearance of ester peaks and appearance of N-H stretching frequencies in the 3200-3400 cm⁻¹ region confirm successful hydrazide formation.

Modern Catalytic Approaches

Contemporary synthetic methodologies have evolved to incorporate catalytic systems that enhance reaction efficiency, reduce environmental impact, and improve product selectivity. These modern approaches include acid-catalyzed ring-opening polymerization and green synthesis techniques that align with sustainable chemistry principles.

Acid-Catalyzed Ring-Opening Polymerization (ROP)

Acid-catalyzed ring-opening polymerization represents a significant advancement in benzoxazine chemistry, offering enhanced control over reaction conditions and polymer properties. This methodology employs various acid catalysts to facilitate the ring-opening process at lower temperatures than traditional thermal curing methods [18] [19] [20].

The mechanism of acid-catalyzed ROP involves protonation of the oxazine ring oxygen or nitrogen atoms, creating electrophilic centers that promote ring opening and subsequent polymerization reactions [21]. Lewis acids such as aluminum chloride (AlCl₃), phosphorus pentachloride (PCl₅), and tris(pentafluorophenyl)borane have demonstrated exceptional catalytic activity in reducing polymerization temperatures by 40-98°C compared to uncatalyzed systems [18] [22] [21].

Phosphorus pentachloride has been extensively studied as a catalyst for benzoxazine polymerization, demonstrating the ability to reduce onset temperatures from 245°C to 150°C with catalyst loadings of 5-10 mol% [23]. The catalytic mechanism involves coordination of the phosphorus center with the oxazine oxygen, followed by chloride-mediated ring opening and subsequent electrophilic aromatic substitution reactions. This process generates cationic intermediates that propagate the polymerization chain.

Tris(pentafluorophenyl)borane has emerged as a particularly effective catalyst due to its strong Lewis acid character and good solubility in organic media [21]. Studies have shown that this catalyst can reduce ring-opening temperatures by up to 98°C, with polymerization initiation occurring at temperatures as low as 120°C. The mechanism involves coordination of the boron center with the nitrogen atom of the oxazine ring, creating a stable complex that facilitates ring opening through nucleophilic attack.

Lithium iodide represents a unique bifunctional catalyst system where the lithium cation acts as a Lewis acid component, coordinating with oxygen or nitrogen atoms to promote ring opening, while the iodide anion serves as a nucleophilic component that can react with ring-opened iminium intermediates [24]. This dual functionality prevents rapid recombination of intermediates and enhances the overall catalytic efficiency.

Carboxylic acids have been employed as proton-donating catalysts, with geometric isomers of cinnamic acid derivatives showing particularly promising results [20]. The Z-isomer of 3-methoxycinnamic acid demonstrated superior catalytic activity compared to its E-isomer, achieving temperature reductions of 55°C with 10 wt% catalyst loading. The enhanced activity of the Z-isomer is attributed to its higher acidity (pKa = 4.06) and better solubility in the hydrophobic resin matrix.

The selection of appropriate catalysts depends on several factors including the specific benzoxazine structure, desired reaction conditions, and final polymer properties. Transition metal salts such as copper tosylate and iron tosylate have shown moderate catalytic activity with temperature reductions of 25-45°C [25]. These catalysts operate through metal coordination mechanisms that activate the oxazine ring toward nucleophilic attack.

Green Synthesis Techniques

Green synthesis techniques have gained prominence in benzoxazine chemistry as researchers seek to develop environmentally sustainable synthetic methodologies. These approaches encompass microwave-assisted synthesis, solvent-free reactions, mechanochemical methods, and bio-based feedstock utilization [26] [7] [27].

Microwave-assisted synthesis has revolutionized benzoxazine preparation by dramatically reducing reaction times from hours to minutes while maintaining or improving product yields [7] [28] [29]. The technique utilizes microwave irradiation to provide rapid and uniform heating, leading to enhanced reaction rates and improved energy efficiency. Research has demonstrated that guaiacol-derived benzoxazines can be synthesized in just 6 minutes under microwave conditions, compared to several hours using conventional heating methods [7].

The advantages of microwave-assisted synthesis include precise temperature control, reduced solvent requirements, and enhanced reaction selectivity. Studies on magnolol and furfurylamine-based benzoxazines showed that microwave irradiation in polyethylene glycol (PEG) solvent systems achieved yields of 73.5% in just 5 minutes [29]. The use of PEG as a green solvent eliminates the need for toxic organic solvents while providing excellent solvation properties for both reactants and products.

Solvent-free synthesis represents another significant advancement in green benzoxazine chemistry, eliminating the environmental impact and safety concerns associated with organic solvents [30] [31]. This approach involves direct reaction of solid or liquid reactants under controlled temperature conditions without additional solvents. The method has been successfully applied to the synthesis of alkynyl-based biobased benzoxazines, achieving yields of 85-95% while reducing waste generation and simplifying purification procedures [30].

The solvent-free approach is particularly suitable for the industrial production of benzoxazines due to its scalability and reduced environmental footprint. Research has shown that eugenol and magnolol-based benzoxazines can be synthesized under solvent-free conditions with excellent thermal properties, including glass transition temperatures exceeding 400°C [30]. The absence of solvents also eliminates the need for extensive purification steps, reducing overall production costs and environmental impact.

Mechanochemical synthesis utilizes mechanical force to initiate chemical reactions, offering an environmentally benign alternative to traditional solution-based methods [32]. This technique involves ball milling of reactants to generate reactive intermediates and promote benzoxazine formation. The mechanochemical approach has been successfully applied to the synthesis of fully biobased benzoxazines, achieving yields of 80-90% while eliminating the need for solvents and reducing reaction times [32].

Bio-based feedstock utilization represents a fundamental shift toward sustainable benzoxazine chemistry, where renewable resources replace petroleum-derived starting materials [33] [26] [34]. Common bio-based phenolic compounds include vanillin, eugenol, cardanol, and lignin derivatives, while bio-based amines encompass furfurylamine and amino acids. The integration of bio-based feedstocks with green synthesis techniques creates truly sustainable synthetic pathways that minimize environmental impact while maintaining product performance.

The enzymatic synthesis of benzoxazine precursors represents an emerging area of green chemistry, where specific enzymes catalyze the formation of phenolic intermediates from bio-based substrates [35]. Lipase-catalyzed reactions have been employed to synthesize specific diphenolic structures from p-coumaric acid and bio-based diols, providing sustainable access to benzoxazine precursors with excellent thermal properties.

The quantitative assessment of green synthesis techniques involves evaluation of multiple parameters including atom economy, energy efficiency, waste generation, and environmental impact [27]. Recent research has demonstrated that certain bio-based benzoxazine syntheses can satisfy all twelve principles of green chemistry, representing a significant advancement in sustainable materials development. These principles include waste prevention, atom economy, safer chemistry, safer solvents, energy efficiency, renewable feedstocks, and catalyst design.